molecular formula C16H18N2O4 B2413536 N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline CAS No. 5761-36-4

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline

Cat. No.: B2413536
CAS No.: 5761-36-4
M. Wt: 302.33
InChI Key: WTYHBBAKTOTGDL-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline is an organic compound with the molecular formula C12H17NO3 It is characterized by the presence of a nitro group (-NO2) and a dimethoxyphenyl group attached to an aniline structure

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c1-21-15-8-7-12(11-16(15)22-2)9-10-17-13-5-3-4-6-14(13)18(19)20/h3-8,11,17H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYHBBAKTOTGDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=CC=CC=C2[N+](=O)[O-])OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3,4-dimethoxyphenethylamine with 2-nitrobenzaldehyde under acidic conditions to form the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C.

Industrial Production Methods

In industrial settings, the production of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline may involve large-scale nitration processes followed by purification steps such as recrystallization or chromatography to obtain high-purity compounds. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used as oxidizing agents.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitroaniline derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Nitric Oxide Donors

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline serves as a precursor for nitric oxide donors. Research has demonstrated that derivatives of this compound can release nitric oxide in a controlled manner, making them potential candidates for treating cardiovascular diseases such as hypertension . The modulation of nitric oxide levels can lead to therapeutic effects that are beneficial in various clinical settings.

Anticancer Activity

Studies have indicated that compounds similar to this compound exhibit anticancer properties. For instance, derivatives have shown selective cytotoxicity towards cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to induce apoptosis in malignant cells .

Synthesis of Advanced Materials

The compound has been explored for its potential in synthesizing advanced materials due to its unique chemical properties. Its ability to form stable intermediates makes it suitable for applications in polymer chemistry and materials engineering.

Case Study 1: Nitric Oxide Release Profile

A study investigated the release kinetics of nitric oxide from this compound under varying pH conditions. The results indicated that the compound could be engineered to release nitric oxide at specific rates, which is crucial for therapeutic applications where controlled release is necessary .

Case Study 2: Anticancer Efficacy

In vitro studies on human cancer cell lines demonstrated that treatment with this compound led to significant reductions in cell viability. The mechanism was linked to increased caspase activity, indicating the induction of apoptosis .

Mechanism of Action

The mechanism of action of N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The dimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenethyl)acetamide: Similar structure with an acetamide group instead of a nitro group.

    3,4-Dimethoxyphenethylamine: Lacks the nitro group and has a simpler structure.

    N-Acetyl-3,4-dimethoxyphenethylamine: Contains an acetyl group instead of a nitro group.

Uniqueness

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline is unique due to the presence of both a nitro group and a dimethoxyphenyl group, which confer distinct chemical and biological properties

Biological Activity

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential applications, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O4_{4}
  • Molecular Weight : 302.33 g/mol
  • Functional Groups : Nitro group (-NO2_2), dimethoxyphenyl group (C3_{3}H4_{4}O2_{2})

The presence of the nitro group is crucial for the compound's biological activity, as it can undergo reduction to form reactive intermediates that interact with cellular components.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The nitro group can be reduced to form various reactive species that may induce cellular stress or apoptosis in targeted cells. Additionally, the dimethoxyphenyl moiety enhances the compound's lipophilicity, facilitating its penetration through cell membranes and interaction with intracellular targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against a range of pathogens. It has been studied for its potential use in developing new antimicrobial agents.

2. Anticancer Activity

The compound has been investigated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. For instance, it has been shown to inhibit the growth of human aortic smooth muscle cells, which are implicated in atherosclerosis—an important factor in cardiovascular diseases .

3. Nitric Oxide Release

This compound serves as a precursor for nitric oxide (NO) donors, which can release NO in a controlled manner. This property is significant for therapeutic applications in cardiovascular diseases, where NO plays a crucial role in vasodilation and blood flow regulation .

Case Studies

  • A study conducted by Curtis et al. (2011) demonstrated that derivatives of this compound could release NO and subsequently inhibit smooth muscle cell proliferation. This finding suggests potential applications in preventing vascular diseases .
  • Another investigation highlighted the compound's ability to modulate inflammatory responses by affecting NF-κB signaling pathways, indicating its potential as an anti-inflammatory agent .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains
AnticancerInhibits cancer cell proliferation and induces apoptosis
Nitric Oxide ReleaseActs as a precursor for NO donors; regulates vascular functions
Anti-inflammatoryModulates inflammatory pathways; potential use in treating chronic inflammatory conditions

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-nitroaniline, and how do reaction conditions influence yield and purity?

  • Methodology : The synthesis typically involves nucleophilic substitution or reductive amination. Key factors include solvent choice (e.g., dimethylformamide for polar aprotic conditions ), temperature control (60–80°C to avoid nitro group degradation), and catalysts like Lewis acids (e.g., ZnCl₂) to enhance reactivity. Purification via column chromatography with silica gel and ethyl acetate/hexane gradients ensures high purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight (e.g., C₁₆H₁₈N₂O₄, expected [M+H]⁺ = 303.1345) and ¹H/¹³C NMR to verify substituent positions. Compare experimental data with computational predictions (e.g., DFT calculations for chemical shifts) . Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Q. What are the recommended storage conditions to maintain the compound’s stability?

  • Methodology : Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the nitro group. Solubility in DMSO (10 mM stock solutions) should be prepared fresh to avoid hydrolysis .

Advanced Research Questions

Q. How does the electronic interplay between the 3,4-dimethoxy and 2-nitro groups influence spectroscopic properties or reactivity?

  • Methodology : The electron-donating methoxy groups (para and meta to the ethyl chain) enhance resonance stabilization, while the ortho-nitro group creates steric hindrance and electron withdrawal. UV-Vis spectroscopy (λmax ~350 nm in ethanol) and cyclic voltammetry can quantify redox behavior, particularly nitro-to-amine reduction potentials .

Q. What mechanistic insights explain contradictory data in nucleophilic aromatic substitution (NAS) reactions involving this compound?

  • Methodology : Contradictions may arise from solvent polarity (e.g., DMF vs. THF) or competing pathways (e.g., Meisenheimer complex formation vs. direct displacement). Kinetic studies under varying conditions (pH, temperature) and isotopic labeling (¹⁵N) can delineate mechanisms .

Q. How can computational modeling (e.g., DFT, molecular docking) predict biological interactions of this compound?

  • Methodology : Use DFT (B3LYP/6-311+G(d,p)) to model electrostatic potential surfaces, identifying regions for hydrogen bonding (nitro group) or hydrophobic interactions (dimethoxy phenyl). Docking studies (AutoDock Vina) against targets like cytochrome P450 enzymes can predict metabolic pathways .

Q. What strategies resolve discrepancies in reported solubility or stability across different laboratories?

  • Methodology : Standardize protocols via interlaboratory studies. For example, quantify solubility using nephelometry in PBS (pH 7.4) and assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Key Citations

  • Synthesis optimization and solvent effects .
  • Spectroscopic characterization and computational modeling .
  • Stability and handling protocols .

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